molecular formula C10H14ClNO4 B13232496 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1955507-44-4

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B13232496
CAS No.: 1955507-44-4
M. Wt: 247.67 g/mol
InChI Key: BXPOAFNJGLIFRC-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is known for its unique chemical structure, which includes both amino and hydroxy functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to produce the desired compound . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is then hydrolyzed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both amino and hydroxy groups allows it to participate in a wide range of chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to the original hydroxy compound.

Scientific Research Applications

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The hydroxy and amino groups allow it to participate in enzymatic reactions, leading to the formation of these important signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride apart is its combination of functional groups, which allows it to participate in a broader range of chemical reactions and biological processes. Its potential therapeutic applications, particularly in cancer treatment and as an antioxidant, also highlight its unique properties .

Properties

CAS No.

1955507-44-4

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H

InChI Key

BXPOAFNJGLIFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl

Origin of Product

United States

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